molecular formula C14H15NO2S B6417700 2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058258-84-6

2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6417700
CAS No.: 1058258-84-6
M. Wt: 261.34 g/mol
InChI Key: IKOQJCODRXFXOP-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a benzamide core structure substituted with a 2-ethoxy group and linked via a methylene bridge to a thiophen-3-yl heterocyclic system. The distinct combination of the benzamide and thiophene moieties suggests potential for diverse biological activity, as both scaffolds are commonly investigated for their bioactive properties . Research Applications and Value: This compound is provided for research purposes only. Its structure is analogous to other investigated molecules, positioning it as a potential candidate for exploring new therapeutic agents. Researchers may utilize it as a key intermediate or building block in organic synthesis, particularly in the development of novel heterocyclic compounds. It may also serve as a pharmacophore model for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against various biological targets. While specific mechanism of action data for this exact compound is not currently available in the searched literature, related benzothiazole and thiophene derivatives have been reported to exhibit antibacterial activity through the inhibition of enzymes such as DNA gyrase and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . Other thiophene derivatives have also been identified as viral entry inhibitors in antiviral research . Usage and Handling: This product is intended for research use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and refer to the material safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

2-ethoxy-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-17-13-6-4-3-5-12(13)14(16)15-9-11-7-8-18-10-11/h3-8,10H,2,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOQJCODRXFXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl groups (e.g., in ) significantly increase lipophilicity (LogP >4), which may improve target binding but reduce solubility.
  • The diazepane moiety in introduces conformational flexibility and basicity, likely affecting pharmacokinetic properties such as half-life.

Enzyme Inhibition and Receptor Binding

  • Urease Inhibition: Analogues like N-(thiazol-2-yl)benzamides (e.g., 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide) exhibit potent urease inhibition (IC₅₀ <1 µM) due to hydrogen bonding with the hydroxyethoxy group . The ethoxy group in the target compound may confer similar interactions but with reduced potency due to the absence of a hydrogen-bond donor.
  • Dopamine D3 Receptor Binding: Compounds such as 4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide show nanomolar affinity (Ki = 2.3 nM) for D3 receptors, attributed to the trifluoromethyl group enhancing hydrophobic interactions . The target compound’s ethoxy group may prioritize selectivity over potency.
  • Radiotracer Potential: The chloro- and trifluoromethyl-substituted analogue in demonstrated utility as a positron emission tomography (PET) radiotracer for NMDA receptors, suggesting that the ethoxy variant could be modified for imaging applications with improved metabolic stability.

Antioxidant Activity

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides showed moderate antioxidant activity (IC₅₀ = 12 µM in DPPH assay) via radical scavenging .

Biological Activity

2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H17N3O2S
Molecular Weight: 339.4 g/mol
CAS Number: 2034537-84-1

The compound features a benzamide core with ethoxy and thiophene substitutions, which contribute to its unique biological properties. The thiophene ring is particularly noted for its ability to interact with various biological targets, potentially altering their activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these proteins, leading to various therapeutic effects. Preliminary studies indicate potential antimicrobial and anti-inflammatory properties, although the exact pathways remain under investigation.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity: Exhibits potential against various pathogens.
  • Anti-inflammatory Properties: May modulate inflammatory pathways.
  • Anticancer Potential: Preliminary studies suggest efficacy against certain cancer cell lines.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against selected bacterial strains
Anti-inflammatoryModulates cytokine production
AnticancerInhibits proliferation in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanisms:
    • Research indicated that the compound may inhibit the production of pro-inflammatory cytokines in vitro, supporting its role in reducing inflammation.
  • Anticancer Activity:
    • In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibited promising anticancer properties, with IC50 values comparable to established chemotherapeutics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
SuprofenNonsteroidal anti-inflammatory drugAnti-inflammatory
ArticaineDental anestheticLocal anesthetic effects
2-Ethoxy-N-(methyl)benzamideBenzamide derivativeAntimicrobial and anticancer

The distinct combination of functional groups in this compound may confer unique reactivity and biological profiles compared to these similar compounds.

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